5-Chloro-1,8-naphthyridin-4(1H)-one
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Overview
Description
5-Chloro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloronicotinic acid with ammonia or amines under high temperature and pressure.
Industrial Production Methods
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various functionalized naphthyridines.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-1,8-naphthyridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening purposes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-4(1H)-one: Lacks the chlorine substituent but shares a similar core structure.
5-Bromo-1,8-naphthyridin-4(1H)-one: Similar structure with a bromine atom instead of chlorine.
5-Fluoro-1,8-naphthyridin-4(1H)-one: Contains a fluorine atom in place of chlorine.
Uniqueness
5-Chloro-1,8-naphthyridin-4(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with specific targets, making it a valuable compound in various research applications.
Properties
CAS No. |
1260656-96-9 |
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Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-3-10-8-7(5)6(12)2-4-11-8/h1-4H,(H,10,11,12) |
InChI Key |
AUWMLXASPOETQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=CC(=C2C1=O)Cl |
Origin of Product |
United States |
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